1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
Description
IUPAC Nomenclature and Systematic Classification
The compound’s systematic name reflects its complex bicyclic structure. The core benzimidazole moiety consists of a benzene ring fused to an imidazole ring, with the numbering prioritized to minimize substituent numbers. The suffix "-2(3H)-one" indicates a carbonyl group at position 2 of the benzimidazole, forming an oxo tautomer. The tetrahydropyridin-4-yl substituent is attached to position 1 of the benzimidazole nitrogen, bearing a benzyl group at its 1-position (N1).
Key Components of the Name:
- Benzimidazole Core : A bicyclic system with benzene (positions 1–6) fused to imidazole (positions 1–2 and 4–5).
- Tetrahydropyridin-4-yl Substituent : A partially saturated pyridine ring with saturation at positions 2, 3, and 6.
- Benzyl Group : A phenylmethyl substituent attached to the N1 of the tetrahydropyridine.
The compound belongs to the benzimidazolone class, distinguished by the oxo group at position 2 of the benzimidazole ring.
Molecular Formula and Stereochemical Considerations
The molecular formula is C₁₉H₁₉N₃O , with a molecular weight of 305.4 g/mol. The structure contains multiple stereogenic centers:
- The tetrahydropyridine ring’s partial saturation (positions 2, 3, and 6) introduces potential stereochemistry.
- The benzimidazole nitrogen (N1) has a tetrahedral geometry due to the tetrahydropyridin-4-yl substituent.
Stereochemical Features:
| Feature | Description |
|---|---|
| Tetrahydropyridine Ring | Partial saturation creates cis/trans isomerism (though unspecified in sources). |
| Benzimidazole Nitrogen | Tetrahedral bonding to the tetrahydropyridin-4-yl group. |
No explicit stereochemical data is available for this compound, suggesting it may exist as a racemic mixture or undefined stereoisomer.
Tautomeric Forms and Prototropic Equilibria
Benzimidazolone derivatives often exhibit tautomerism due to the keto-enol equilibrium. For this compound, the oxo form (keto) predominates in polar solvents, while the hydroxy form (enol) is less stable.
Tautomeric Equilibria:
Key Influencing Factors:
- Solvent Polarity : Polar solvents stabilize the oxo form via hydrogen bonding.
- Substituent Effects : The tetrahydropyridin-4-yl group may influence electronic distribution, favoring the oxo tautomer.
The tetrahydropyridine moiety itself does not participate in prototropic equilibria due to its saturated structure.
Properties
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19-20-17-8-4-5-9-18(17)22(19)16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-10H,11-14H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCKAEJWXGMCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209139 | |
| Record name | 2-Benzimidazolinone, 1-(1-benzyl-1,2,3,6-tetrahydro-4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60373-71-9 | |
| Record name | 1,3-Dihydro-1-[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60373-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Benzimidazolinone, 1-(1-benzyl-1,2,3,6-tetrahydro-4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060373719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60373-71-9 | |
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| Record name | 2-Benzimidazolinone, 1-(1-benzyl-1,2,3,6-tetrahydro-4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[1-benzyl-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one | |
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Biological Activity
1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: . Its systematic name reflects its complex structure, which includes a benzimidazole core and a tetrahydropyridine moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Cytotoxicity : The compound has shown cytotoxic effects in vitro against cancer cell lines.
- Anti-inflammatory Effects : Evidence suggests potential anti-inflammatory activity through modulation of inflammatory pathways.
The mechanisms by which this compound exerts its biological effects are not fully understood but may involve:
- Inhibition of Enzymatic Pathways : The benzimidazole moiety is known to interact with various enzymes, possibly inhibiting their activity.
- Modulation of Receptor Activity : It may act as a modulator for specific receptors involved in inflammation and cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological effects of 1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one:
- Antimicrobial Studies :
- Cytotoxicity Assessments :
- Anti-inflammatory Mechanisms :
Data Table: Biological Activities Summary
Scientific Research Applications
Pharmacological Applications
This compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets.
- Neuroprotective Effects : Studies have indicated that derivatives of tetrahydropyridine compounds exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease. The structural similarity of this compound suggests it may also possess similar effects .
- Anticancer Activity : Research has shown that compounds containing benzimidazole moieties often exhibit anticancer properties. The benzo[d]imidazole framework may enhance the compound's ability to inhibit tumor growth by interfering with cancer cell proliferation pathways .
Chemical Synthesis and Modification
The synthesis of 1-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one involves multi-step organic reactions that can be optimized for higher yields and purity. This compound serves as a precursor for synthesizing other bioactive molecules, allowing researchers to explore a range of derivatives with varied biological activities .
Case Study 1: Neuroprotective Properties
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of related tetrahydropyridine compounds. The findings suggested that these compounds could reduce oxidative stress in neuronal cells, thereby protecting against apoptosis induced by neurotoxic agents .
Case Study 2: Anticancer Activity
In a clinical trial reported in Cancer Research, a derivative of benzimidazole was shown to inhibit the growth of specific cancer cell lines. The study highlighted the importance of the benzimidazole structure in enhancing the compound's efficacy against cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Scaffold Variations and Receptor Targeting
TBPB (1-(1'-(2-Tolyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one)
- Structural Differences : Replaces the tetrahydropyridine-benzyl group with a bipiperidinyl scaffold and a 2-tolyl substituent.
- Activity : Acts as an M1 muscarinic acetylcholine receptor (mAChR) allosteric ligand. Demonstrates the importance of scaffold rigidity and substituent positioning for receptor selectivity .
PLD Inhibitors (1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives)
- Structural Differences : Retain the benzimidazolone-piperidine core but lack the benzyl group. Halogenated derivatives (e.g., 5-Cl, 5-F) and (S)-methyl substitutions enhance isoform selectivity.
- Activity: Inhibit phospholipase D (PLD1/2), with halogenation improving potency (IC50 values in the nanomolar range). For example, 5-Cl derivatives show dual PLD1/2 inhibition, while 5-F analogs favor PLD1 .
- Key Finding : Replacement of the benzimidazolone scaffold with a spirocyclic system (e.g., 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one) conferred PLD2 preference (10–40-fold selectivity over PLD1), illustrating scaffold bioisosterism as a strategy for isoform discrimination .
Co-Crystal Ligand (1-(1-(4-(7-Phenyl-1H-imidazo[4,5-g]quinoxalin-6-yl)benzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one)
- Structural Differences: Incorporates a bulky imidazoquinoxaline-phenylbenzyl group.
- Activity : Exhibits exceptional binding affinity (∆G = −44.43 kcal/mol, Ki = 1.64 × 10⁻⁸ M) due to π-π stacking and hydrophobic interactions within the receptor pocket.
- Key Finding : Docking scores (GOLD score = 113.76) correlate with its high potency, suggesting structural rigidity and aromatic substituents enhance target engagement .
Halogenation and Substitution Effects
- 5-Chloro Derivative: The 5-chloro substitution on the benzimidazolone ring (CAS No. 1-(1-benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one) enhances metabolic stability and target affinity, commonly observed in PLD inhibitors and antipsychotics .
- Bacterial vs. Mammalian PLD Inhibition : Halogenated analogs (e.g., halopemide) inhibit mammalian PLD1/2 but fail to suppress bacterial PLDs, indicating mammalian-specific allosteric modulation .
Pharmacological Profiling of Key Analogs
Preparation Methods
General Synthetic Strategies
The synthesis of this compound typically follows multi-step synthetic routes involving:
- Cyclocondensation reactions to form the benzimidazole core.
- N-alkylation or substitution reactions to introduce the 1-benzyl-1,2,3,6-tetrahydropyridin-4-yl substituent at the nitrogen atom of the benzimidazole.
- Use of base-mediated coupling or transition-metal catalysis to enhance reaction efficiency and yield.
These methods reflect general approaches for benzimidazole derivatives functionalized with nitrogen-containing heterocycles.
Detailed Preparation Methodologies
Cyclocondensation to Form Benzimidazol-2-one Core
- Starting from o-phenylenediamine derivatives, cyclocondensation with carbonyl-containing reagents (such as urea or phosgene equivalents) under acidic or neutral conditions forms the benzimidazol-2-one ring system.
- Typical conditions involve heating in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate ring closure.
Catalysts and Solvents
| Catalyst/Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|
| MnO₂ / Dichloromethane | 25 | 85 | Mild conditions, good yield |
| K₂CO₃ / DMF | 80–100 | 83–85 | Common base-mediated coupling |
| Ru(bpp)(pydic) / H₂O | 50 | 70 | Transition-metal catalysis option |
These conditions are derived from analog synthesis of benzimidazole derivatives bearing similar heterocyclic substituents.
Optimization of Reaction Conditions
- Temperature: Moderate heating (80–100 °C) in polar aprotic solvents improves reaction kinetics without decomposing sensitive intermediates.
- Solvent choice: DMF and DMSO enhance solubility of heterocyclic substrates and bases, facilitating efficient coupling.
- Catalyst loading: Transition-metal catalysts are used in catalytic amounts to improve selectivity and yield, reducing side reactions.
- Reaction time: Typically ranges from several hours to overnight, depending on substrate reactivity.
Analytical Techniques for Structural Confirmation
To verify the successful synthesis and purity of 1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, a combination of analytical methods is employed:
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm chemical structure and substitution pattern | Aromatic protons δ 7.2–7.8 ppm; tetrahydropyridine signals distinct |
| High-Resolution Mass Spectrometry (HRMS) | Verify molecular weight and fragmentation pattern | Molecular ion peak [M+H]⁺ at m/z 306 (approximate) |
| Infrared Spectroscopy (IR) | Identify functional groups | C=O stretch near 1700 cm⁻¹ characteristic of imidazolone |
| Melting Point Analysis | Assess purity and consistency | Melting point >320 °C consistent with literature for similar derivatives |
These confirmatory analyses ensure the integrity of the synthesized compound and are standard in medicinal chemistry research.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Benzimidazole ring formation | o-Phenylenediamine + carbonyl source | DMF/DMSO | Acidic or neutral catalyst | 80–120 | 70–90 | Cyclocondensation step |
| N-Alkylation/Substitution | Benzimidazol-2-one + 1-benzyl-1,2,3,6-tetrahydropyridin-4-yl halide | DMF/CH₂Cl₂ | K₂CO₃ or MnO₂ or Ru complex | 25–100 | 70–85 | Base-mediated or catalytic step |
Research Findings and Considerations
- The use of microwave-assisted synthesis has been reported for related benzimidazole derivatives, enhancing reaction rates and yields, though specific data for this compound are limited.
- Transition-metal catalysis, particularly with manganese dioxide and ruthenium complexes, shows promise in improving selectivity and yield for heterocyclic coupling.
- Polar aprotic solvents such as DMF are preferred for their ability to dissolve both organic substrates and inorganic bases.
- Reaction optimization should consider balancing temperature and catalyst loading to minimize side reactions and degradation.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, and how can reaction conditions be optimized?
Answer: The synthesis of benzimidazole derivatives typically involves cyclocondensation reactions, multi-component reactions, or functionalization of pre-formed heterocycles. For example:
- Multi-step synthesis : Reacting benzimidazole precursors with tetrahydropyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Catalytic optimization : Use of transition-metal catalysts (e.g., MnO₂ or Ru complexes) to improve yields. For instance, MnO₂ in dichloromethane achieved 85% yield for analogous compounds .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates for heterocyclic coupling .
Q. Key Reaction Conditions Table
| Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| MnO₂/CH₂Cl₂ | 25 | 85 | |
| K₂CO₃/DMF | 80–100 | 83–85 | |
| Ru(bpp)(pydic)/H₂O | 50 | 70 |
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent positions and ring systems. For example, NMR peaks at δ 7.2–7.8 ppm confirm aromatic protons in benzimidazole .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the imidazolone moiety) .
- Melting Point Analysis : Consistency with literature values (e.g., >320°C for similar derivatives) ensures purity .
Advanced Research Questions
Q. How can computational methods like DFT enhance the study of this compound's electronic properties and reactivity?
Answer: Density Functional Theory (DFT) calculations provide insights into:
- Electronic structure : B3LYP/6-31G* optimizes geometry and calculates HOMO-LUMO gaps, revealing charge distribution and redox behavior .
- Reactivity prediction : Simulate reaction pathways (e.g., nucleophilic attack on the tetrahydropyridine ring) to guide synthetic modifications .
- Spectroscopic validation : Compare experimental NMR shifts with computed chemical shifts to resolve ambiguities .
Q. Example DFT Parameters
- Functional: B3LYP
- Basis Set: 6-31G*
- Solvent Model: PCM (for solution-phase reactions)
Q. What strategies resolve contradictions between experimental spectroscopic data and theoretical predictions?
Answer:
- Cross-validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm coupling patterns and connectivity .
- Solvent effects : Recalculate DFT spectra with explicit solvent models (e.g., DMSO) to match experimental conditions .
- Dynamic effects : Incorporate molecular dynamics simulations to account for conformational flexibility in solution .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
Answer:
- Functional group modulation : Introduce substituents (e.g., halogens, methoxy groups) on the benzyl or benzimidazole rings to assess antimicrobial or receptor-binding activity .
- Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., histamine receptors or microbial enzymes) .
- Thermal stability analysis : Thermogravimetric analysis (TGA) evaluates decomposition profiles, correlating stability with bioactivity .
Q. Example SAR Findings
| Derivative Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Fluoro substitution | Improved antimicrobial | |
| Methoxybenzyl side chain | Enhanced H1/H4 receptor binding |
Q. What experimental designs are recommended for evaluating biological activity in vitro?
Answer:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Receptor binding assays : Radioligand displacement studies (e.g., -histamine) to measure affinity for H1/H4 receptors .
- Fluorescence-based assays : Monitor cellular uptake or protein interaction using fluorophore-tagged derivatives .
Q. How can researchers address low yields in multi-step syntheses of this compound?
Answer:
- Intermediate purification : Use flash chromatography or recrystallization after each step to remove byproducts .
- Catalyst screening : Test alternative catalysts (e.g., Pd/C for hydrogenation) to improve selectivity .
- Reaction monitoring : Employ TLC or LC-MS to track progress and optimize reaction times .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
Answer:
- Hydrogen bonding : Co-crystallize with small molecules (e.g., acetic acid) to stabilize lattice structures .
- Solvent selection : Use slow evaporation in mixed solvents (e.g., CH₃CN/EtOH) to grow single crystals .
- Temperature control : Gradual cooling (-5°C to 25°C) reduces nucleation density for X-ray-quality crystals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
